molecular formula C13H15BrN2OS B5699312 4-bromo-N-(1-piperidinylcarbonothioyl)benzamide

4-bromo-N-(1-piperidinylcarbonothioyl)benzamide

Katalognummer B5699312
Molekulargewicht: 327.24 g/mol
InChI-Schlüssel: JTIISMHGZLDGAK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-bromo-N-(1-piperidinylcarbonothioyl)benzamide, commonly known as BPTB, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. BPTB is an inhibitor of the protein tyrosine phosphatase 1B (PTP1B), which is involved in the regulation of insulin signaling and glucose metabolism.

Wirkmechanismus

BPTB inhibits 4-bromo-N-(1-piperidinylcarbonothioyl)benzamide by binding to its active site and preventing the dephosphorylation of insulin receptor substrates. This leads to increased insulin signaling and glucose uptake in adipose tissue and skeletal muscle. BPTB also activates the AMP-activated protein kinase (AMPK) pathway, which is involved in the regulation of energy metabolism.
Biochemical and Physiological Effects:
BPTB has been shown to improve glucose tolerance and insulin sensitivity in animal models and human subjects. BPTB also reduces adiposity and improves lipid metabolism in obese mice. In addition, BPTB has anti-inflammatory and anti-tumor effects, which may be mediated by its inhibition of 4-bromo-N-(1-piperidinylcarbonothioyl)benzamide.

Vorteile Und Einschränkungen Für Laborexperimente

BPTB is a highly specific inhibitor of 4-bromo-N-(1-piperidinylcarbonothioyl)benzamide, which makes it a valuable tool for studying the role of 4-bromo-N-(1-piperidinylcarbonothioyl)benzamide in insulin signaling and glucose metabolism. However, BPTB has limited solubility in aqueous solutions, which may affect its bioavailability and pharmacokinetics. In addition, BPTB may have off-target effects on other protein tyrosine phosphatases, which should be taken into consideration when interpreting experimental results.

Zukünftige Richtungen

Future research on BPTB should focus on its potential therapeutic applications in the treatment of type 2 diabetes and obesity. Clinical trials are needed to determine the safety and efficacy of BPTB in human subjects. In addition, further studies are needed to elucidate the molecular mechanisms underlying the anti-inflammatory and anti-tumor effects of BPTB. Finally, the development of more potent and selective 4-bromo-N-(1-piperidinylcarbonothioyl)benzamide inhibitors may lead to the discovery of novel treatments for metabolic disorders and cancer.

Synthesemethoden

The synthesis of BPTB involves the reaction of 4-bromo-3-nitrobenzoic acid with piperidine-1-carbodithioic acid, followed by reduction with sodium dithionite. The resulting product is then treated with acetic anhydride to form BPTB. The yield of BPTB can be increased by using microwave-assisted synthesis or by optimizing the reaction conditions.

Wissenschaftliche Forschungsanwendungen

BPTB has been extensively studied for its potential therapeutic applications in the treatment of type 2 diabetes and obesity. 4-bromo-N-(1-piperidinylcarbonothioyl)benzamide inhibition has been shown to improve insulin sensitivity and glucose tolerance in animal models and human subjects. BPTB has also been investigated for its anti-inflammatory and anti-tumor properties.

Eigenschaften

IUPAC Name

4-bromo-N-(piperidine-1-carbothioyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15BrN2OS/c14-11-6-4-10(5-7-11)12(17)15-13(18)16-8-2-1-3-9-16/h4-7H,1-3,8-9H2,(H,15,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTIISMHGZLDGAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=S)NC(=O)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15BrN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-bromo-N-(piperidine-1-carbothioyl)benzamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.